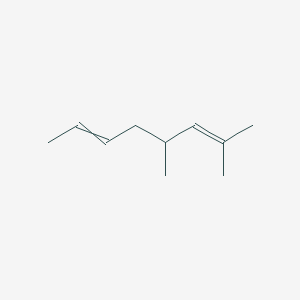
2,6-Octadiene, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadiene, 2,4-dimethyl- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is also known by its IUPAC name, (6E)-2,6-dimethylocta-2,6-diene . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Octadiene, 2,4-dimethyl- involves the use of geraniol as a starting material. The process includes the following steps :
- Geraniol is reacted with methyllithium in the presence of hexamethylphosphoric triamide (HMPA) and diethyl ether at 0°C.
- The reaction mixture is then treated with p-toluenesulfonyl chloride, followed by the addition of anhydrous lithium chloride.
- The mixture is stirred overnight, and the product is isolated by distillation.
Industrial Production Methods
Industrial production methods for 2,6-Octadiene, 2,4-dimethyl- typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of other chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadiene, 2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds and peroxy compounds.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds and peroxy compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
2,6-Octadiene, 2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Octadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, during ozonolysis, the compound reacts with ozone to form carbonyl compounds and peroxy compounds . This reaction involves the cleavage of the double bonds and the formation of new chemical bonds with oxygen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2,6-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2-trans-6-octadiene
- 3,7-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2,cis-6-octadiene
- 2,6-Dimethyl-2,trans-6-octadiene
Uniqueness
2,6-Octadiene, 2,4-dimethyl- is unique due to its specific molecular structure and the presence of two double bonds at specific positions. This structural arrangement gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
63843-03-8 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,4-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |
Clé InChI |
TXULYAYLIDLYMO-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


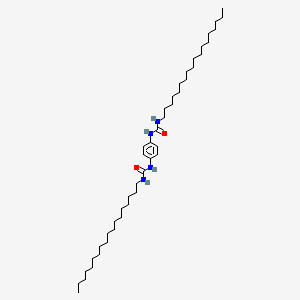
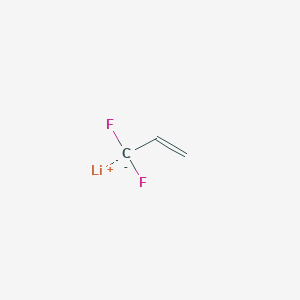

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
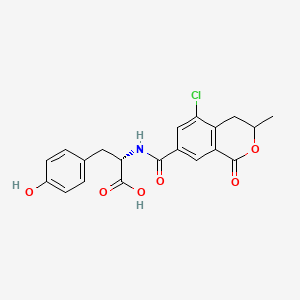
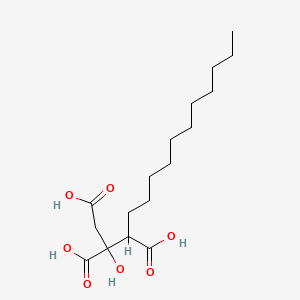

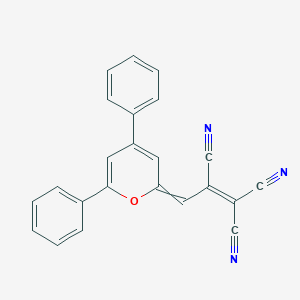

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
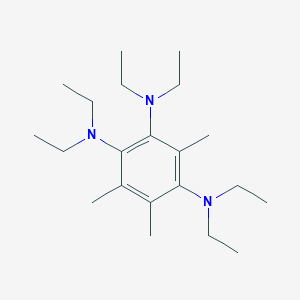
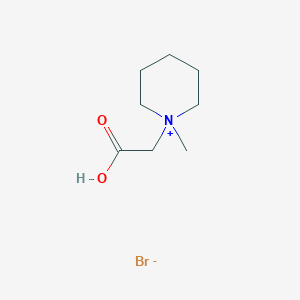
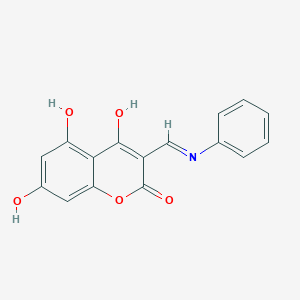
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
